tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Description
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate (CAS 1342433-96-8) is a bicyclic amine derivative with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . It features an azetidine (four-membered saturated nitrogen ring) core substituted with a cyclopropylamino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized as a medical intermediate, facilitating the synthesis of bioactive molecules in pharmaceutical research . Key properties include:
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWISGVCRMIUTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734558 | |
| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342433-96-8 | |
| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Functionalization of Azetidine
The most widely reported method involves sequential modification of the azetidine ring:
Step 1: Azetidine Protection
Azetidine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 4–6 hours, yielding tert-butyl azetidine-1-carboxylate. Triethylamine (TEA) is typically added to scavenge HCl, achieving >90% conversion.
Step 2: 3-Position Bromination
The protected azetidine undergoes bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70–80°C). This step requires careful control to avoid overhalogenation, with yields ranging from 65% to 78%.
Step 3: Cyclopropylamine Substitution
The brominated intermediate reacts with cyclopropylamine in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (K₂CO₃). Palladium catalysts like Pd(OAc)₂ improve yields to 85% by mitigating side reactions.
Table 1: Key Reaction Parameters for Traditional Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc₂O, TEA | 0–25°C, 4h | >90 |
| 2 | NBS, AIBN | 70°C, 6h | 65–78 |
| 3 | Cyclopropylamine, Pd(OAc)₂ | 80°C, 12h | 80–85 |
One-Pot Cyclopropane Ring Construction
An alternative approach forms the cyclopropane ring in situ via [2+1] cycloaddition:
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Reagents : Ethyl diazoacetate and cyclopropene derivatives react with tert-butyl 3-aminoazetidine-1-carboxylate under Rh₂(OAc)₄ catalysis.
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Conditions : Tetrahydrofuran (THF), 40°C, 8 hours.
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Yield : 70–75%, with diastereomeric ratios of 3:1 favoring the trans isomer.
This method reduces purification steps but requires stringent exclusion of moisture and oxygen.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent patents describe microchannel reactors for high-throughput production:
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Reactor Design : Stainless steel modules with 500 µm channels enable rapid heat dissipation and mixing.
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Process :
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Boc protection in a Teflon-coated channel (residence time: 2 minutes).
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Bromination using NBS in acetonitrile at 50°C (residence time: 5 minutes).
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Cyclopropylamine coupling under Pd/C catalysis (residence time: 10 minutes).
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Output : 1.2 kg/hour with 88% overall yield and >99% purity.
Table 2: Industrial vs. Laboratory Yields
| Parameter | Laboratory | Industrial |
|---|---|---|
| Total Yield (%) | 65–85 | 88 |
| Purity (%) | 95–98 | >99 |
| Throughput (kg/day) | 0.1–0.5 | 28.8 |
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate organic solvents:
Photocatalytic Cyclopropanation
Visible-light-driven catalysis using Ru(bpy)₃Cl₂:
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Conditions : Blue LEDs, room temperature, 6 hours.
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Advantage : 50% reduction in energy consumption compared to thermal methods.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromoethyl) increase reactivity but reduce stability .
- Hydrophilic groups (e.g., hydroxyphenyl, hydroxymethyl) enhance solubility but may reduce membrane permeability .
Ring-Expanded Analogs
Key Observations :
- Piperazine-containing derivatives show enhanced basicity, influencing pharmacokinetic properties like absorption and distribution .
Fluorinated and Complex Derivatives
Biological Activity
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate (CAS No. 1342433-96-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CC(NC2CC2)C1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The cyclopropyl group may enhance binding affinity and specificity towards certain receptors compared to other similar compounds.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.
- Antimicrobial Properties : Preliminary investigations indicate that azetidine derivatives may possess antimicrobial activities against various bacterial strains.
- Neuroprotective Effects : There is emerging evidence that compounds with azetidine moieties can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Antidepressant Evaluation
A study evaluated the antidepressant-like effects of various azetidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity.
| Compound | Dose (mg/kg) | Immobility Time (s) | p-value |
|---|---|---|---|
| Control | 0 | 120 | - |
| Test | 10 | 80 | <0.01 |
| Test | 20 | 60 | <0.001 |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Q & A
Basic Synthesis and Optimization
Q: What are the common synthetic routes for preparing tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields? A: A key precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is often functionalized via reductive amination or nucleophilic substitution. For example, cyclopropylamine can be introduced via a condensation reaction followed by reduction. Solvent choice (e.g., i-PrOH instead of MeOH) and temperature control (0–25°C) are critical for minimizing side products like over-alkylated derivatives. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .
Analytical Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying regioselectivity and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Infrared (IR) spectroscopy can identify functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Reactivity with Electrophilic and Nucleophilic Reagents
Q: How does the cyclopropylamino group influence the compound’s reactivity in further functionalization? A: The cyclopropylamino moiety enhances steric hindrance, limiting nucleophilic attack at the azetidine nitrogen. However, the tert-butyl carbamate group is susceptible to acidic cleavage (e.g., HCl/dioxane) to generate free amines for downstream coupling. Fluorination at the azetidine ring (e.g., using Selectfluor®) requires careful control to avoid ring-opening side reactions .
Stability Under Laboratory Conditions
Q: What are the stability profiles of this compound under varying pH and temperature conditions? A: The tert-butyl carbamate is stable in neutral conditions but hydrolyzes under strong acids (e.g., TFA) or bases (e.g., NaOH). Storage at –20°C in anhydrous solvents (e.g., DCM) prevents decomposition. Thermal gravimetric analysis (TGA) shows degradation above 150°C. Light-sensitive reactions require amber glassware to prevent photodegradation .
Role in Drug Discovery
Q: How is this compound utilized as a building block in pharmaceutical research? A: Its rigid azetidine scaffold and cyclopropyl group are valuable in designing kinase inhibitors and GPCR modulators. For example, analogs like tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (Baricitinib impurity) demonstrate applications in Janus kinase (JAK) inhibitor synthesis. The tert-butyl group aids in solubility during intermediate steps .
Addressing Data Contradictions in Synthetic Yield
Q: How can researchers resolve discrepancies in reported yields for this compound’s synthesis? A: Variations often arise from differences in workup protocols or starting material purity. Reproducibility requires strict moisture control (e.g., molecular sieves) and standardized characterization. Cross-referencing NMR data with literature (e.g., Xiang et al.’s procedure) ensures consistency. Pilot-scale trials (1–5 mmol) help identify optimal stoichiometry .
Advanced Functionalization: Fluorinated Derivatives
Q: What strategies enable regioselective incorporation of fluorine into the azetidine ring? A: Electrophilic fluorination using N-fluoropyridinium salts or radical fluorination (e.g., XeF₂) targets the azetidine C-3 position. tert-Butyl 3-fluoroazetidine-1-carboxylate derivatives are synthesized via SN2 displacement of hydroxyl or bromo precursors. DFT calculations predict regioselectivity, validated by ¹⁹F NMR .
Mechanistic Insights in Ring-Opening Reactions
Q: What mechanisms govern azetidine ring-opening during derivatization, and how can they be suppressed? A: Ring-opening occurs via nucleophilic attack at the strained azetidine C-N bond, especially under acidic or high-temperature conditions. Steric protection (e.g., bulky tert-butyl groups) and low-temperature reactions (–78°C) mitigate this. Computational modeling (e.g., Gaussian) of transition states aids in predicting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
